molecular formula C16H17NO4S B2818892 4-[(2-Methylbenzyl)(methylsulfonyl)amino]benzoic acid CAS No. 693820-63-2

4-[(2-Methylbenzyl)(methylsulfonyl)amino]benzoic acid

Cat. No.: B2818892
CAS No.: 693820-63-2
M. Wt: 319.38
InChI Key: ZIJNIMRUHFVHIJ-UHFFFAOYSA-N
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Description

4-[(2-Methylbenzyl)(methylsulfonyl)amino]benzoic acid is an organic compound with the molecular formula C15H17NO4S It is a derivative of benzoic acid, characterized by the presence of a methylbenzyl group and a methylsulfonyl group attached to the amino group on the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(2-Methylbenzyl)(methylsulfonyl)amino]benzoic acid typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

4-[(2-Methylbenzyl)(methylsulfonyl)amino]benzoic acid undergoes various types of chemical reactions, including:

    Oxidation: The methyl group can be oxidized to form a carboxylic acid.

    Reduction: The nitro group can be reduced to an amino group.

    Substitution: The sulfonyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methyl group yields a carboxylic acid, while reduction of the nitro group yields an amino group.

Scientific Research Applications

4-[(2-Methylbenzyl)(methylsulfonyl)amino]benzoic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-[(2-Methylbenzyl)(methylsulfonyl)amino]benzoic acid involves its interaction with specific molecular targets. For example, it may act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity. The exact molecular pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Similar Compounds

    2-Amino-4-(methylsulfonyl)benzoic acid: A structurally similar compound with a different substitution pattern on the benzene ring.

    Mesotrione: A herbicide that shares the methylsulfonyl group but has a different overall structure.

    4-Hydroxy-3-nitrobenzoic acid: Another benzoic acid derivative with different functional groups.

Uniqueness

4-[(2-Methylbenzyl)(methylsulfonyl)amino]benzoic acid is unique due to the combination of the methylbenzyl and methylsulfonyl groups, which confer specific chemical properties and reactivity. This makes it a valuable compound for various applications in research and industry.

Properties

IUPAC Name

4-[(2-methylphenyl)methyl-methylsulfonylamino]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17NO4S/c1-12-5-3-4-6-14(12)11-17(22(2,20)21)15-9-7-13(8-10-15)16(18)19/h3-10H,11H2,1-2H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZIJNIMRUHFVHIJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1CN(C2=CC=C(C=C2)C(=O)O)S(=O)(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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